molecular formula C10H8ClNO2 B2716565 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile CAS No. 855991-54-7

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Cat. No. B2716565
CAS RN: 855991-54-7
M. Wt: 209.63
InChI Key: JRRIILKHMRCTNI-UHFFFAOYSA-N
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Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile is a chemical compound with the CAS Number: 855991-54-7 . It has a molecular weight of 209.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2 .


Physical And Chemical Properties Analysis

This compound has a melting point of 112-113 degrees Celsius . It’s a powder at room temperature .

Scientific Research Applications

Platinum(II)-Mediated Coupling Reactions

Platinum(II)-mediated coupling reactions of acetonitrile with nitrogen of nucleobases have shown the formation of azametallacycle complexes. This process involves deprotonation and coupling that result in the formation of mononuclear azametallacycles. Such reactions highlight the application of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile in creating complex structures with potential catalytic and material applications (Longato et al., 2006).

Facile Synthesis of Substituted Derivatives

The compound has been utilized in the facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, showcasing its flexibility in organic synthesis and potential in drug discovery and material science (Gomaa, 2003).

Dicyanomethylene Compounds as Cyanation Reagents

Dicyanomethylene compounds, acting as cyanation reagents, demonstrate the reactivity of such structures towards N-aryl derivatives through hydride abstraction. This indicates its use in synthetic organic chemistry for introducing cyano groups and modifying aromatic compounds, expanding its application in creating pharmaceuticals and agrochemicals (Döpp et al., 2002).

Hydrolysis and Derivative Formation

Hydrolysis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile shows its potential in generating various diazepine, triazepine, or benzimidazole derivatives. This aspect points to its versatility in synthesizing a range of heterocyclic compounds with possible biological activity (Okamoto & Ueda, 1975).

Electrosynthesis and Characterization

Electrosynthesis and spectroscopic characterization of new polymeric materials from 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene demonstrate the application of this compound in material science, particularly in the development of conducting polymers with potential use in electronic devices (Moustafid et al., 1991).

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRIILKHMRCTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C#N)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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